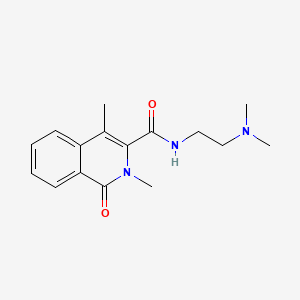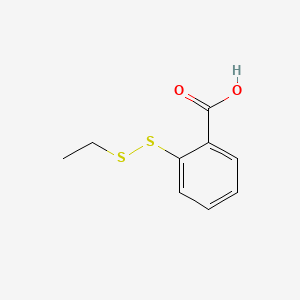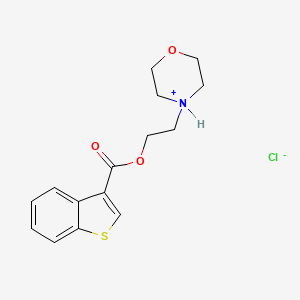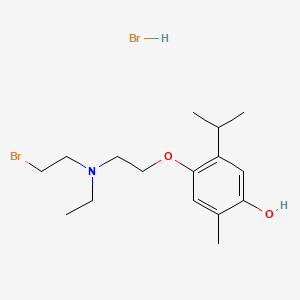
Acetic acid, oxophosphono-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, oxophosphono-, also known as phosphonoacetic acid, is an organophosphorus compound with the chemical formula C2H5O5P. It is a colorless to yellowish liquid with a pungent odor and is soluble in water. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonoacetic acid can be synthesized through several methods. One common route involves the reaction of diethyl phosphite with chloroacetic acid under basic conditions. The reaction proceeds as follows:
(C2H5O)2P(O)H + ClCH2COOH → HOCH2P(O)(OH)2 + C2H5Cl
This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, phosphonoacetic acid is produced by the hydrolysis of diethyl phosphonoacetate. The process involves the following steps:
- Diethyl phosphonoacetate is prepared by reacting diethyl phosphite with ethyl chloroacetate.
- The ester is then hydrolyzed using a strong acid, such as hydrochloric acid, to yield phosphonoacetic acid.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonoacetic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are often employed.
Major Products Formed:
Oxidation: Phosphonoacetic acid derivatives with higher oxidation states.
Reduction: Various phosphonate compounds.
Substitution: Substituted phosphonoacetic acid derivatives.
Applications De Recherche Scientifique
Phosphonoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a stabilizer for free radical polymerization.
Biology: It serves as an inhibitor of DNA polymerase, making it useful in studies of viral replication and DNA synthesis.
Medicine: Phosphonoacetic acid derivatives are explored for their potential antiviral properties.
Industry: It is used in the production of flame retardants, plasticizers, and as a chelating agent in water treatment processes.
Mécanisme D'action
Phosphonoacetic acid can be compared with other organophosphorus compounds such as:
Phosphonoformic acid: Similar in structure but with different applications, primarily as an antiviral agent.
Phosphonoacetic acid derivatives: These include various substituted phosphonoacetic acids with unique properties and uses.
Uniqueness: Phosphonoacetic acid is unique due to its dual functionality as both a carboxylic acid and a phosphonic acid, allowing it to participate in a wide range of chemical reactions and applications.
Comparaison Avec Des Composés Similaires
- Phosphonoformic acid
- Phosphonomethylglycine
- Phosphonoacetaldehyde
Propriétés
Numéro CAS |
26647-76-7 |
|---|---|
Formule moléculaire |
C2H3O6P |
Poids moléculaire |
154.02 g/mol |
Nom IUPAC |
2-oxo-2-phosphonoacetic acid |
InChI |
InChI=1S/C2H3O6P/c3-1(4)2(5)9(6,7)8/h(H,3,4)(H2,6,7,8) |
Clé InChI |
HISRLFWNBVQMKW-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)P(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


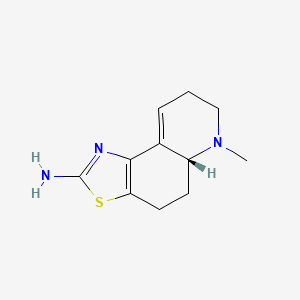
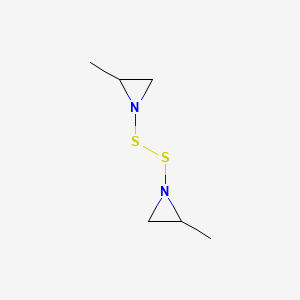
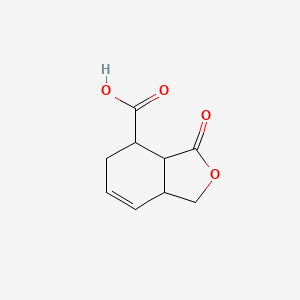
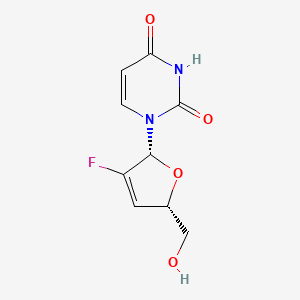
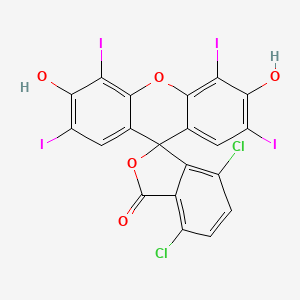
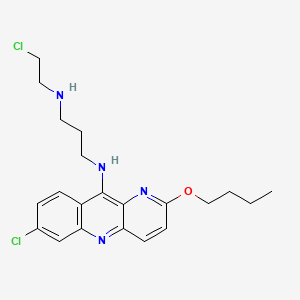

![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)


